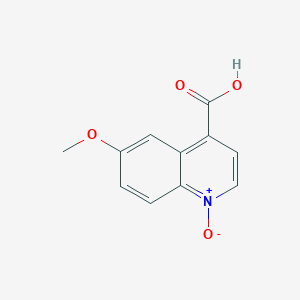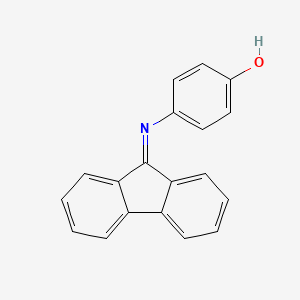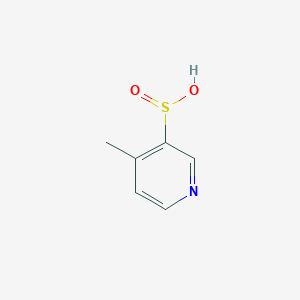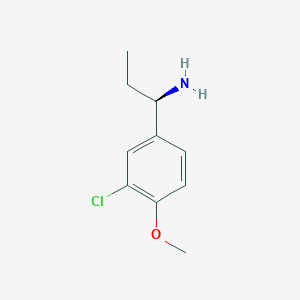
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is a derivative of the 1,3,5-triazine family, characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. One common method includes the following steps:
Nucleophilic Substitution: Cyanuric chloride is reacted with methylamine to introduce the methyl group at the 4-position.
Amination: The intermediate product is then treated with ammonia or an amine to introduce the amino group at the 2-position.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino and methyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
s-Triazine, 2-amino-4-methyl-6-methoxy-: Similar structure but with a methoxy group instead of a trifluoromethyl group.
s-Triazine, 2-amino-4-methyl-6-chloro-: Contains a chloro group at the 6-position.
s-Triazine, 2-amino-4-methyl-6-phenyl-: Features a phenyl group at the 6-position.
Uniqueness
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
29181-69-9 |
|---|---|
Fórmula molecular |
C5H5F3N4 |
Peso molecular |
178.12 g/mol |
Nombre IUPAC |
4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H5F3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12) |
Clave InChI |
JTQYLAFRKZQYMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)

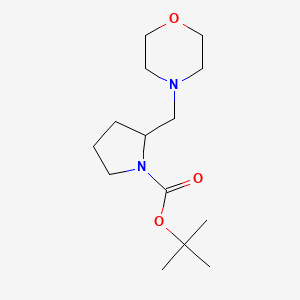
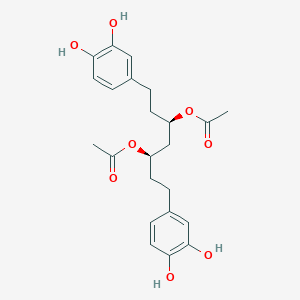
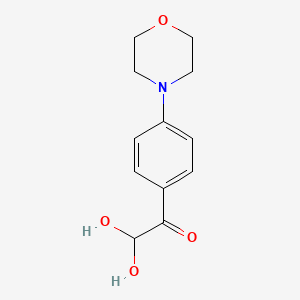

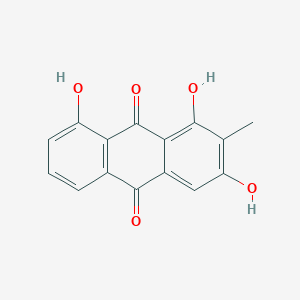
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
